molecular formula C16H14N4OS2 B2819856 N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide CAS No. 842970-63-2

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide

Cat. No. B2819856
CAS RN: 842970-63-2
M. Wt: 342.44
InChI Key: HBJULFGRSWDQMB-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. BPTES has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.

Scientific Research Applications

Antibacterial and Antifungal Activity

A study by Maddila et al. (2016) explored the synthesis of novel benzothiazole pyrimidine derivatives, including N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide. They found these compounds to have significant in vitro antibacterial and antifungal activities against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Maddila et al., 2016).

Synthesis and Structural Analysis

Janardhan et al. (2014) investigated the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, a compound structurally similar to the one . Their research focused on the efficient formation of these compounds and confirmed their structures through analytical and spectral studies (Janardhan et al., 2014).

Synthesis of Analogous Compounds for Pharmacological Evaluation

Devi et al. (2022) synthesized a series of 2-Mercaptobenzimidazole derivatives, related to N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide, for pharmacological evaluation. These compounds demonstrated promising antibacterial, antifungal, and cytotoxic activities (Devi et al., 2022).

Investigation of Metabolic Stability and In Vitro Potency

Stec et al. (2011) examined various heterocyclic analogues of N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide to improve metabolic stability. Their findings indicate that these analogues maintained in vitro potency and efficacy, while reducing metabolic deacetylation (Stec et al., 2011).

Applications in Stem Cell Research

Ries et al. (2013) described the synthesis of N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), a molecule related to N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide. Thiazovivin is known to improve the generation of human induced pluripotent stem cells (iPSCs), highlighting its potential application in stem cell research (Ries et al., 2013).

Antitumor and Anticancer Properties

Theoclitou et al. (2011) discovered a kinesin spindle protein inhibitor structurally similar to the compound , demonstrating significant biochemical potency and potential as an anticancer agent (Theoclitou et al., 2011).

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c21-14(11-22-15-17-7-4-8-18-15)20-16-19-10-13(23-16)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJULFGRSWDQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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